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molecular formula C12H16N2O4 B8386736 N-(2-ethoxycarbonylethyl)-5-methyl-2-nitroaniline

N-(2-ethoxycarbonylethyl)-5-methyl-2-nitroaniline

Cat. No. B8386736
M. Wt: 252.27 g/mol
InChI Key: VUCFNXCCNLKDGT-UHFFFAOYSA-N
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Patent
US05521170

Procedure details

A mixture of 5-methyl-2-nitroaniline (3.00 g), ethyl bromopropionate (5.35 g) and potassium carbonate (8.18 g) in N,N-dimethylformamide (20 ml) was stirred at 150° C. for 4 hours and the suspension was cooled to ambient temperature. After being filtered, the filtrate was diluted with ethyl acetate and the solution was washed successively with saturated sodium bicarbonate aqueous solution and brine. Drying over magnesium sulfate, filtering and the removal of solvents afforded a crude product. The crude product was triturated with diethyl ether-n-hexane (1:1) to give N-(2-ethoxycarbonylethyl)-5-methyl-2-nitroaniline (2.83 g) as a yellow prisms.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].Br[CH:13]([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:17]([O:16][C:14]([CH2:13][CH2:19][NH:7][C:6]1[CH:8]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10])=[O:15])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC=1C=CC(=C(N)C1)[N+](=O)[O-]
Name
Quantity
5.35 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
8.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
After being filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
the solution was washed successively with saturated sodium bicarbonate aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the removal of solvents
CUSTOM
Type
CUSTOM
Details
afforded a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with diethyl ether-n-hexane (1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)CCNC1=C(C=CC(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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